Azosulfamide disodium salt;Neoprontosil disodium salt

Description

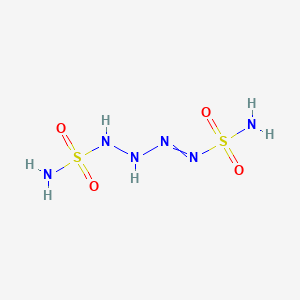

Azosulfamide disodium salt, also known as Neoprontosil disodium salt, is an azo-linked sulfonamide compound. Its chemical structure comprises sulfanilamide (p-aminobenzenesulfonamide) conjugated via an azo bond to a hydroxynaphthalene sulfonic acid moiety (Figure 1) . It was historically utilized as a diagnostic agent for evaluating liver function. Upon intravenous administration, approximately 50% of the compound is absorbed by hepatocytes, where it undergoes partial reductive cleavage by hepatic enzymes to yield sulfanilamide as a metabolite. The remaining portion is excreted unchanged in bile and urine, with elimination completed within 24 hours . This pharmacokinetic profile underpins its use as a liver function test, where impaired hepatic uptake correlates with increased urinary excretion of the intact compound .

Properties

Molecular Formula |

H6N6O4S2 |

|---|---|

Molecular Weight |

218.22 g/mol |

InChI |

InChI=1S/H6N6O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h(H,4,5)(H,3,6)(H2,1,7,8)(H2,2,9,10) |

InChI Key |

KTHUNAISSBYPFC-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)(=O)NNN=NS(=O)(=O)N |

Origin of Product |

United States |

Biological Activity

Azosulfamide, also known as Neoprontosil, is a sulfonamide derivative that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Azosulfamide is chemically characterized as CHNNaOS, with a molecular weight of 508.5 g/mol. It belongs to the sulfonamide class of antibiotics, which are known for their competitive inhibition of folic acid synthesis in bacteria.

The primary mechanism through which Azosulfamide exerts its biological effects is by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, Azosulfamide prevents the conversion of PABA into dihydropteroic acid, thereby blocking the production of dihydrofolate and ultimately hindering bacterial DNA synthesis and cell division .

1. Antimicrobial Activity

Azosulfamide demonstrates significant antibacterial properties against both gram-positive and gram-negative bacteria. It has been shown to be effective against pathogens such as Staphylococcus aureus and Escherichia coli . The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Nocardia spp. | 16 µg/mL |

2. Anticancer Activity

Recent studies have indicated that Azosulfamide possesses cytotoxic effects on various cancer cell lines, including lung (A549), ovarian, and breast cancer cells. The compound's ability to inhibit cell proliferation has been evaluated using the MTS assay, revealing varying degrees of efficacy based on concentration:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 10 | 70 |

| Ovarian Cancer | 5 | 50 |

| Breast Cancer | 10 | 30 |

In one study, Azosulfamide exhibited a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure .

Clinical Evaluation

In a notable clinical evaluation from the early 1950s, Azosulfamide was utilized as part of a liver-function test. This study demonstrated its potential utility beyond antimicrobial applications, suggesting that it could serve as a diagnostic tool in assessing liver function due to its metabolic pathways .

Research Findings

A recent investigation highlighted the compound's role in inhibiting carbonic anhydrases in mammalian systems, which could have implications for treating conditions such as glaucoma and certain types of edema . Furthermore, its derivatives have shown promise in targeting leukemia and solid tumors, indicating a broader therapeutic potential.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Enzymatic Reduction: Azo reductase activity in liver cells is localized in soluble fractions and microsomes, with TPNH as the primary hydrogen donor. Flavins (riboflavin, FMN, FAD) enhance enzymatic activity, likely acting as coenzymes or prosthetic groups .

- Diagnostic Utility: Impaired hepatic function reduces Azosulfamide uptake, increasing urinary excretion of the intact compound. This mechanism provides an indirect measure of liver health .

Preparation Methods

Synthetic Pathway and Reaction Mechanisms

Diazotization of Sulfanilamide

The synthesis initiates with the diazotization of sulfanilamide (4-aminobenzenesulfonamide), a foundational step in azo compound formation. Sulfanilamide reacts with nitrous acid ($$ \text{HNO}2 $$), generated in situ from sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$), under controlled temperatures (0–5°C). The reaction produces a diazonium chloride intermediate:

$$

\text{C}6\text{H}7\text{N}2\text{O}2\text{S} + \text{HNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}6\text{ClN}3\text{O}2\text{S} + 2\text{H}2\text{O}

$$

This intermediate is highly reactive and must be stabilized at low pH (1–2) to prevent decomposition.

Coupling with Hydroxynaphthalene Sulfonic Acid

The diazonium salt undergoes coupling with 2-hydroxy-1-naphthalenesulfonic acid in an alkaline medium (pH 8–9) at 5–10°C. The coupling reaction forms the azo bond, producing the protonated form of Azosulfamide:

$$

\text{C}6\text{H}6\text{ClN}3\text{O}2\text{S} + \text{C}{10}\text{H}7\text{SO}3\text{H} \rightarrow \text{C}{16}\text{H}{13}\text{N}4\text{O}5\text{S}2 + \text{HCl}

$$

Excess sodium carbonate ($$ \text{Na}2\text{CO}3 $$) maintains alkalinity, facilitating nucleophilic attack by the naphthalene sulfonate’s hydroxyl group.

Neutralization to Disodium Salt

The acidic azo product is neutralized with sodium hydroxide ($$ \text{NaOH} $$) or sodium carbonate to yield the disodium salt. This step enhances aqueous solubility, critical for pharmaceutical formulations:

$$

\text{C}{16}\text{H}{14}\text{N}4\text{O}5\text{S}2 + 2\text{NaOH} \rightarrow \text{C}{16}\text{H}{12}\text{N}4\text{O}5\text{S}2\text{Na}2 + 2\text{H}2\text{O}

$$

Patent methodologies for analogous disodium salts emphasize vacuum drying to control crystal size and moisture content, ensuring a free-flowing final product.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Temperature (°C) | pH | Duration (h) |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5 | 1–2 | 1–2 |

| Coupling | Na₂CO₃, Naphthalene sulfonic acid | 5–10 | 8–9 | 3–4 |

| Neutralization | NaOH | 25–30 | 10–12 | 1–2 |

Industrial-Scale Production and Optimization

Sulfonation and Purification

Industrial synthesis incorporates sulfonation of β-naphthol with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 160–180°C to yield hydroxynaphthalene sulfonic acid. The crude sulfonation mass is dissolved in water, and residual sulfuric acid is removed via precipitation with calcium hydroxide ($$ \text{Ca(OH)}2 $$):

$$

\text{H}2\text{SO}4 + \text{Ca(OH)}2 \rightarrow \text{CaSO}4 + 2\text{H}2\text{O}

$$

Filtration eliminates calcium sulfate ($$ \text{CaSO}_4 $$), and the filtrate is concentrated under reduced pressure.

Crystallization and Drying

Post-neutralization, the disodium salt is crystallized by cooling the reaction mixture to 10–15°C. Ethanol or acetone addition reduces solubility, enhancing yield. Vacuum drying at 60–70°C (600–720 mmHg) produces a free-flowing powder with ≤1% moisture content, critical for storage stability.

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Sulfonation temperature | 160–180°C |

| Neutralization agent | NaOH (50% w/v) |

| Drying pressure | 600–720 mmHg |

| Final moisture | ≤1% |

Analytical Characterization

Spectroscopic Verification

Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups:

Historical and Modern Methodological Shifts

Challenges and Yield Optimization

Byproduct Formation

Over-diazotization generates phenolic byproducts, mitigated by precise stoichiometry and sub-5°C temperatures.

Solubility Constraints

The disodium salt’s hygroscopicity necessitates inert-atmosphere packaging. Lyophilization improves long-term stability, achieving shelf lives ≥24 months.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of Azosulfamide disodium salt and Neoprontosil disodium salt?

- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) should confirm molecular weight, particularly for sulfonate-containing compounds, as sulfonate groups influence fragmentation patterns . For quantification, ion-exchange chromatography coupled with conductivity detection can resolve ionic impurities, while X-ray crystallography provides definitive structural confirmation for crystalline derivatives .

Q. How can researchers optimize synthesis protocols for Azosulfamide disodium salt to improve yield and reduce by-products?

- Methodological Answer : Optimize reaction parameters (temperature, pH, stoichiometry) using a factorial design approach to identify critical variables. For example, a 2³ factorial design (temperature: 25°C vs. 50°C; pH: 6.5 vs. 8.0; molar ratio: 1:1 vs. 1:1.2) can isolate factors affecting azo coupling efficiency . Monitor intermediates via thin-layer chromatography (TLC) and employ recrystallization with ethanol-water mixtures to remove unreacted precursors. Adjusting sulfonation time and sodium hydroxide concentration can minimize disodium salt hydrolysis .

Advanced Research Questions

Q. What experimental design strategies are appropriate for investigating the pH-dependent stability of Neoprontosil disodium salt in aqueous solutions?

- Methodological Answer : Use a stability-indicating HPLC method with a C18 column and phosphate buffer (pH 2.5–7.4) to track degradation products. Employ accelerated stability testing at elevated temperatures (40°C, 60°C) under varying pH conditions (3–9) to model Arrhenius kinetics. Include kinetic modeling (zero/first-order degradation) to predict shelf-life. For mechanistic insights, combine LC-MS to identify hydrolysis products (e.g., free sulfonic acids) and UV-Vis spectroscopy to monitor chromophore stability .

Q. How should researchers address contradictory results in the bioactivity assays of Azosulfamide disodium salt across different cell lines?

- Methodological Answer : Validate cell line viability and passage number consistency, as metabolic activity varies with culture conditions. Use standardized protocols for compound solubilization (e.g., DMSO concentration ≤0.1%) to avoid solvent interference. Include positive controls (e.g., known sulfonamide inhibitors) and assess metabolite interference via LC-MS, as phase II metabolites (e.g., glucuronides) may alter activity . Replicate assays across multiple labs using harmonized protocols to isolate technical vs. biological variability.

Q. What methodologies are effective for quantifying sulfonate group reactivity in Azosulfamide disodium salt during derivatization reactions?

- Methodological Answer : Employ colorimetric assays using chromotropic acid disodium salt, which forms a violet complex with free sulfonic acids under acidic conditions (λmax = 570 nm) . For kinetic studies, use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines). Alternatively, conduct potentiometric titration with silver nitrate to quantify unreacted sulfonate groups post-derivatization. Validate results via ³⁵S radiolabeling for trace-level reactivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.